3-(6-fluoropyridin-3-yl)azetidin-3-ol, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Fluoropyridin-3-yl)azetidin-3-ol, trifluoroacetic acid is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom on the pyridine ring and an azetidin-3-ol moiety, which contributes to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-fluoropyridin-3-yl)azetidin-3-ol, trifluoroacetic acid typically involves multiple steps, starting with the preparation of 6-fluoropyridine-3-boronic acid. This intermediate can be reacted with appropriate reagents to introduce the azetidin-3-ol group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Fluoropyridin-3-yl)azetidin-3-ol, trifluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(6-Fluoropyridin-3-yl)azetidin-3-ol, trifluoroacetic acid is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the creation of high-performance polymers and resins.
Mechanism of Action
The mechanism by which 3-(6-Fluoropyridin-3-yl)azetidin-3-ol, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The azetidin-3-ol group contributes to its ability to form hydrogen bonds, further increasing its biological activity.
Comparison with Similar Compounds
3-(6-fluoropyridin-3-yl)phenol
6-fluoropyridine-3-boronic acid
(6-fluoropyridin-3-yl)methanamine
Uniqueness: 3-(6-Fluoropyridin-3-yl)azetidin-3-ol, trifluoroacetic acid stands out due to its unique combination of a fluorinated pyridine ring and an azetidin-3-ol group. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
2694728-97-5 |
---|---|
Molecular Formula |
C10H10F4N2O3 |
Molecular Weight |
282.19 g/mol |
IUPAC Name |
3-(6-fluoropyridin-3-yl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9FN2O.C2HF3O2/c9-7-2-1-6(3-11-7)8(12)4-10-5-8;3-2(4,5)1(6)7/h1-3,10,12H,4-5H2;(H,6,7) |
InChI Key |
CKDHVFIIJXJKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CN=C(C=C2)F)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.